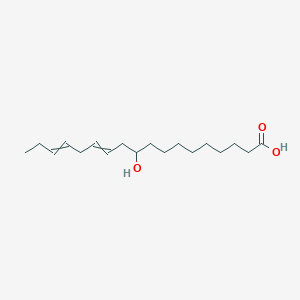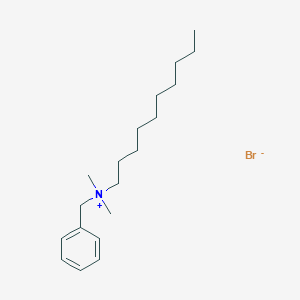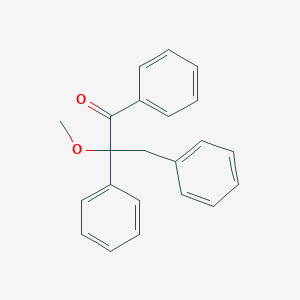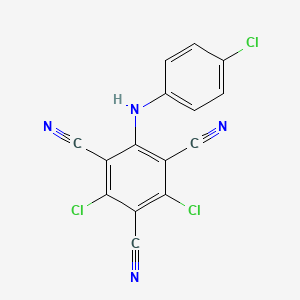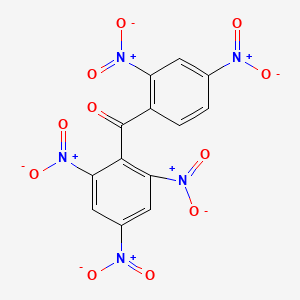
2,2',4,4',6-Pentanitrobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4,4’,6-Pentanitrobenzophenone: is an organic compound with the molecular formula C₁₃H₅N₅O₁₁ and a molecular weight of 407.2057 g/mol . It is a highly nitrated derivative of benzophenone, characterized by the presence of five nitro groups attached to the benzene rings. This compound is known for its high thermal stability and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2’,4,4’,6-Pentanitrobenzophenone typically involves the nitration of benzophenone derivatives. One common method is the nitration of 2,2’,4,4’-tetranitrobenzophenone using a mixture of concentrated nitric acid and sulfuric acid at low temperatures . The reaction conditions must be carefully controlled to avoid over-nitration and decomposition of the product.
Industrial Production Methods: Industrial production of 2,2’,4,4’,6-Pentanitrobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2,2’,4,4’,6-Pentanitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Sodium methoxide in methanol or other nucleophiles under basic conditions.
Major Products Formed:
Reduction: 2,2’,4,4’,6-Pentamino-benzophenone.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’,4,4’,6-Pentanitrobenzophenone has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development and as a model compound for studying the effects of nitrated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 2,2’,4,4’,6-Pentanitrobenzophenone involves its interaction with molecular targets through its nitro groups. These nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and the modulation of enzyme activities.
Comparison with Similar Compounds
2,2’,4,4’-Tetranitrobenzophenone: Similar in structure but with one less nitro group, leading to different reactivity and applications.
2,2’,4,4’-Tetrahydroxybenzophenone: Contains hydroxyl groups instead of nitro groups, resulting in different chemical properties and uses.
Uniqueness: 2,2’,4,4’,6-Pentanitrobenzophenone is unique due to its high degree of nitration, which imparts distinct chemical reactivity and thermal stability. This makes it particularly valuable in applications requiring high-energy materials and in research focused on nitrated aromatic compounds.
Properties
CAS No. |
32255-35-9 |
|---|---|
Molecular Formula |
C13H5N5O11 |
Molecular Weight |
407.21 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)-(2,4,6-trinitrophenyl)methanone |
InChI |
InChI=1S/C13H5N5O11/c19-13(8-2-1-6(14(20)21)3-9(8)16(24)25)12-10(17(26)27)4-7(15(22)23)5-11(12)18(28)29/h1-5H |
InChI Key |
SZWQTMLLIXBBNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


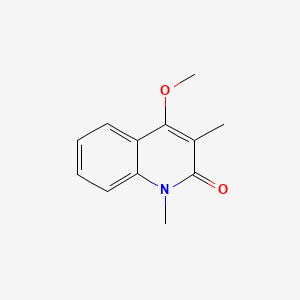

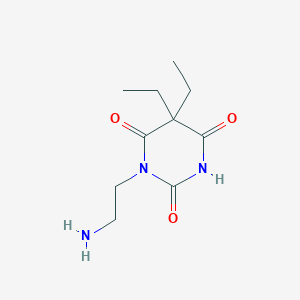

![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
